

CDK2-IN-39 chemical structure and properties

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Compound of Interest

Compound Name: CDK2-IN-39

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An In-depth Technical Guide on the Cyclin-Dependent Kinase 2 Inhibitor: **CDK2-IN-39** (R547)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of the potent cyclin-dependent kinase inhibitor, **CDK2-IN-39**, also known as R547. This document includes a summary of its quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Compound Information

CDK2-IN-39 (R547) is a potent, selective, and orally active ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1] Its chemical name is --INVALID-LINK--methanone.[2][3] R547 belongs to the 2,4-diamino-5-ketopyrimidine class of compounds and has demonstrated significant antitumor activity in preclinical models.[2][4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **CDK2-IN-39** (R547).

Property	Value	Reference
IUPAC Name	--INVALID-LINK--methanone	[3]
Synonyms	R547, Compound 39	[2][4]
Molecular Formula	C ₁₈ H ₂₁ F ₂ N ₅ O ₄ S	[3]
Molecular Weight	441.45 g/mol	[3][5]
CAS Number	741713-40-6	[3]
Solubility	Soluble in DMSO (up to 100 mM)	[3]

Pharmacological Properties

CDK2-IN-39 (R547) is a highly potent inhibitor of several key cell cycle CDKs. Its inhibitory activity is summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity

Target	K _i (nM)	Reference
CDK1/cyclin B	2	[1]
CDK2/cyclin E	3	[1]
CDK4/cyclin D1	1	[1]

K_i (Inhibition constant) is a measure of the inhibitor's binding affinity to the target kinase.

Table 2: Cellular Potency

Cell Line	Assay Type	IC ₅₀ (μM)	Reference
HCT116	Proliferation	0.08	[2][4]

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of the inhibitor required to inhibit a biological process by 50%.

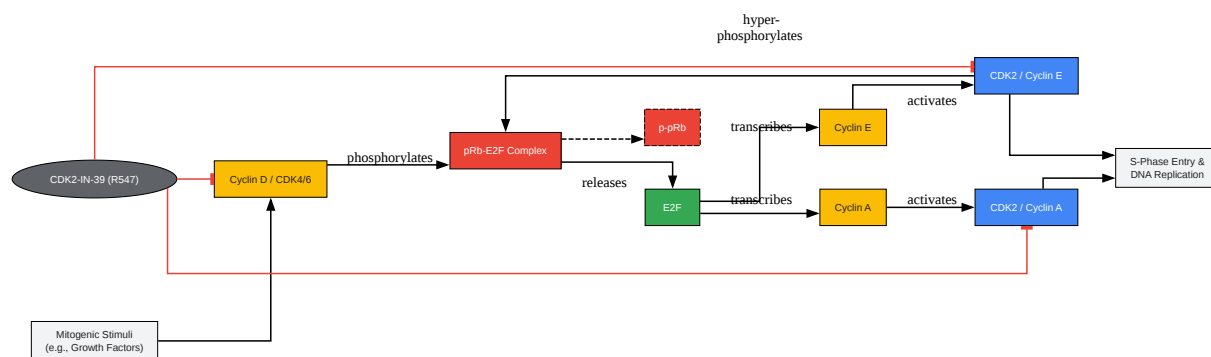
Mechanism of Action

CDK2-IN-39 (R547) functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the CDK enzyme, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[2][5] The primary targets of R547 are the cyclin-dependent kinases that regulate the cell cycle, particularly the G1 to S phase transition.[1][5] By inhibiting CDK1, CDK2, and CDK4, R547 effectively blocks the phosphorylation of the retinoblastoma protein (Rb).[1][5] This prevents the release of the E2F transcription factor, which is necessary for the transcription of genes required for DNA replication, thereby inducing cell cycle arrest in the G1 and G2 phases and promoting apoptosis.[1]

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the biological context and experimental procedures related to **CDK2-IN-39** (R547), the following diagrams are provided in Graphviz DOT language.

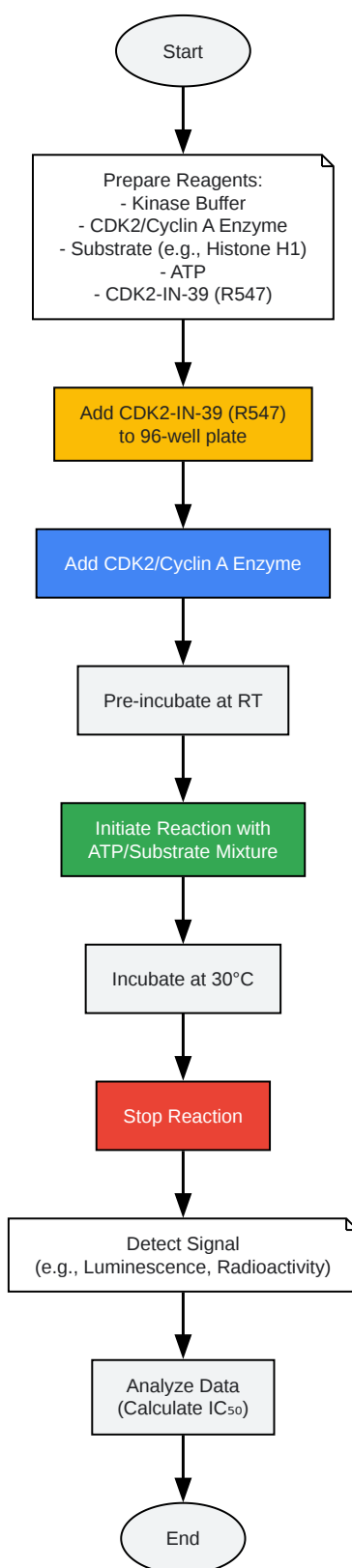
Simplified CDK2 Signaling Pathway in G1/S Transition



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Caption: Simplified CDK2 signaling pathway and the inhibitory action of **CDK2-IN-39** (R547).

Experimental Workflow for an In Vitro CDK2 Kinase Assay



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Caption: A typical experimental workflow for an in vitro CDK2 kinase inhibition assay.

Experimental Protocols

The following are representative protocols for assays used to characterize CDK2 inhibitors like R547.

In Vitro CDK2/Cyclin A Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits.

Materials:

- Recombinant human CDK2/Cyclin A enzyme
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- CDK substrate peptide
- ATP solution
- **CDK2-IN-39** (R547) serially diluted in appropriate solvent (e.g., DMSO)
- Kinase-Glo® Max reagent
- White, opaque 96-well plates
- Microplate reader capable of measuring luminescence

Procedure:

- Prepare a master mixture containing kinase assay buffer, CDK substrate peptide, and ATP.
- Add 25 μL of the master mixture to each well of a 96-well plate.
- Add 5 μL of serially diluted **CDK2-IN-39** (R547) or vehicle control to the appropriate wells.

- To initiate the kinase reaction, add 20 μ L of diluted CDK2/Cyclin A enzyme solution to each well. The "blank" wells should receive 20 μ L of kinase assay buffer without the enzyme.
- Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
- After incubation, allow the plate to equilibrate to room temperature.
- Add 50 μ L of Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.
- Incubate at room temperature for 15 minutes, protecting the plate from light.
- Measure the luminescence using a microplate reader.
- The amount of ATP consumed is inversely correlated with the luminescent signal. Calculate the percent inhibition for each concentration of R547 and determine the IC₅₀ value.

Cell Proliferation Assay (e.g., using HCT116 cells)

This protocol outlines a general procedure to assess the anti-proliferative effects of **CDK2-IN-39** (R547).

Materials:

- HCT116 human colorectal carcinoma cells
- Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
- **CDK2-IN-39** (R547) serially diluted in cell culture medium
- 96-well clear-bottom cell culture plates
- Cell proliferation reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar)
- Microplate reader capable of measuring absorbance at the appropriate wavelength

Procedure:

- Seed HCT116 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- The next day, remove the medium and replace it with fresh medium containing serial dilutions of **CDK2-IN-39** (R547) or a vehicle control.
- Incubate the cells for a specified period (e.g., 72 hours).
- After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time (e.g., 1-4 hours) to allow for the conversion of the reagent by viable cells into a colored formazan product.
- Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
- The absorbance is directly proportional to the number of viable cells. Calculate the percent inhibition of cell proliferation for each concentration of R547 and determine the IC₅₀ value.

Conclusion

CDK2-IN-39 (R547) is a well-characterized, potent inhibitor of cyclin-dependent kinases with significant anti-proliferative activity. Its ATP-competitive mechanism of action and efficacy in preclinical models make it a valuable tool for cancer research and a promising candidate for further drug development. The information and protocols provided in this guide offer a solid foundation for researchers and scientists working with this compound.

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